molecular formula C16H20N2O4 B6500707 N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide CAS No. 955227-41-5

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide

Cat. No.: B6500707
CAS No.: 955227-41-5
M. Wt: 304.34 g/mol
InChI Key: INKAZXDNBBPYIR-UHFFFAOYSA-N
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Description

The compound N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide features a pyrrolidin-5-one core substituted with a 1,3-benzodioxole moiety at the 1-position and a butanamide group via a methylene linker at the 3-position. This structure combines a cyclic ketone (5-oxopyrrolidin-3-yl) with a benzodioxole ring, which is known for enhancing metabolic stability and receptor-binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-3-15(19)17-8-11-6-16(20)18(9-11)12-4-5-13-14(7-12)22-10-21-13/h4-5,7,11H,2-3,6,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAZXDNBBPYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrrolidinone Ring: This step often involves the reaction of an appropriate amine with a diketone to form the pyrrolidinone structure.

    Coupling of the Benzodioxole and Pyrrolidinone Rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Butanamide Group: The final step involves the acylation of the intermediate with butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the amide group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoylphenyl-Alkanamide Moieties

Compounds 5a–5d from [(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides] share key features with the target compound:

  • Core cyclic ketone: 5a–5d contain a tetrahydrofuran-2-one ring, whereas the target compound has a pyrrolidin-5-one. The puckering of these rings (quantified via Cremer-Pople parameters ) influences conformational stability.
  • Substituent groups : The target compound’s 1,3-benzodioxole moiety contrasts with the sulfamoylphenyl group in 5a–5d. Benzodioxole enhances π-π stacking and metabolic resistance, while sulfamoyl groups may improve solubility and hydrogen-bonding capacity .
  • Alkyl chain length : The butanamide chain (C4) in the target compound is shorter than the pentanamide (C5), hexanamide (C6), and heptanamide (C7) chains in 5b–5d. Longer chains increase lipophilicity (logP), as evidenced by the incremental molecular weights and melting points in 5a–5d (Table 1) .
Table 1: Comparative Data for Compounds 5a–5d and Inferred Properties of the Target Compound
Compound Core Structure R-Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
5a (Butyramide) Tetrahydrofuran-2-one C4H7CO 326.3 180–182 51.0
5b (Pentanamide) Tetrahydrofuran-2-one C5H9CO 340.4 174–176 45.4
5c (Hexanamide) Tetrahydrofuran-2-one C6H11CO 354.4 142–143 48.3
5d (Heptanamide) Tetrahydrofuran-2-one C7H13CO 368.4 143–144 45.4
Target Compound Pyrrolidin-5-one C4H7CO Not reported Not reported Not reported

Analogues with Benzodioxole or Pyrazolyl Substituents

  • 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine (): Shares the benzodioxole group but lacks the pyrrolidinone core and amide functionality. The primary amine and shorter chain suggest distinct pharmacokinetic profiles .
  • DM-05 (): A benzodioxole-containing pyrrole-3-carboxamide with a pyridinone group. The carboxamide and heteroaromatic systems highlight divergent electronic properties compared to the target compound’s aliphatic amide and pyrrolidinone .

Biological Activity

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}butanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 251.27 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a benzodioxole moiety which is known for its diverse biological activities.

Antidiabetic Potential

Recent studies have highlighted that derivatives of benzodioxole, including compounds similar to this compound, exhibit significant antidiabetic properties. For instance, a study demonstrated that certain benzodioxol derivatives inhibited α-amylase with IC50 values ranging from 0.68 to 0.85 µM, indicating their potential as therapeutic agents for managing diabetes .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro assays indicated that related benzodioxol derivatives displayed cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For example, one derivative exhibited an IC50 value of 26–65 µM against four different cancer cell lines . This suggests that compounds derived from the benzodioxole structure could be developed into effective anticancer therapies.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in metabolic pathways. The inhibition of α-amylase is a key mechanism by which these compounds exert their antidiabetic effects. Additionally, the structural similarities with other known active compounds suggest potential interactions with neurotransmitter systems, which could explain some behavioral effects observed in related studies .

Study 1: Antidiabetic Effects

In a controlled study using streptozotocin-induced diabetic mice, a related compound demonstrated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This highlights the potential for these compounds in clinical settings for diabetes management.

Study 2: Cytotoxicity Assessment

A comparative analysis of several benzodioxol derivatives revealed that while some exhibited strong anticancer activity, they maintained safety profiles on normal cell lines. For instance, compound IIc showed an IC50 > 150 µM on Hek293t cells while being effective against cancer cells . This differential effect underscores the therapeutic potential of these compounds.

Data Table

Compound NameBiological ActivityIC50 (µM)Target
Compound IIaα-Amylase Inhibition0.85Antidiabetic
Compound IIcα-Amylase Inhibition0.68Antidiabetic
Compound IIdCytotoxicity26–65Cancer Cells
N-{[1-(2H...]}Cytotoxicity>150Normal Cells

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